

In-vitro Characterization of AT-1002 TFA: A Technical Guide

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Compound of Interest		
Compound Name:	AT-1002 TFA	
Cat. No.:	B8081535	Get Quote

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Introduction

AT-1002 TFA is a synthetic hexapeptide that acts as a potent modulator of tight junctions, the protein complexes that regulate paracellular transport across epithelial and endothelial barriers. By reversibly opening these junctions, AT-1002 TFA serves as a transient permeability enhancer, a characteristic that has garnered significant interest for its potential in enhancing the delivery of therapeutic molecules with poor bioavailability. This technical guide provides a comprehensive overview of the in-vitro characterization of AT-1002 TFA, detailing its mechanism of action, functional effects on epithelial cell monolayers, and standardized protocols for its evaluation.

Physicochemical Properties

Property	Value
Molecular Formula	C34H54F3N9O9S
Molecular Weight	821.91 g/mol
Sequence	H-Phe-Cys-Ile-Gly-Arg-Leu-OH (TFA salt)
Appearance	White to off-white solid
Solubility	Soluble in DMSO and water



Mechanism of Action: The Zonulin Pathway

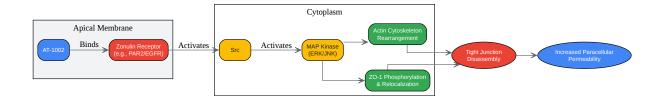
AT-1002 acts as an agonist of the zonulin pathway, a physiological system that regulates intestinal permeability. Zonulin, a human protein analogue of the Vibrio cholerae Zonula Occludens Toxin (Zot), binds to a specific receptor on the apical surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions.[1][2][3]

AT-1002 mimics the action of zonulin, binding to the same receptor and triggering a cascade of intracellular events.[1][4] This leads to the reorganization of the actin cytoskeleton and the redistribution of key tight junction proteins, such as Zonula Occludens-1 (ZO-1), away from the cell junctions.[4] This disruption of the tight junction complex results in a transient and reversible increase in paracellular permeability.

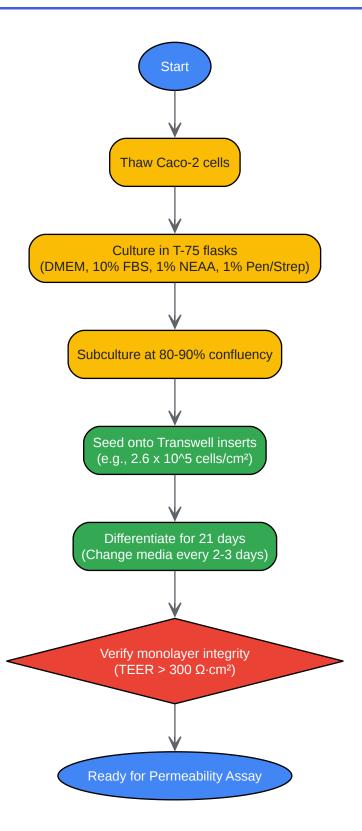
Signaling Pathway

The binding of AT-1002 to its receptor initiates a signaling cascade that involves the activation of Src and Mitogen-Activated Protein (MAP) Kinase pathways.[4] This leads to the phosphorylation of target proteins, including ZO-1, and subsequent rearrangement of the actin cytoskeleton, ultimately resulting in the opening of the paracellular pathway.

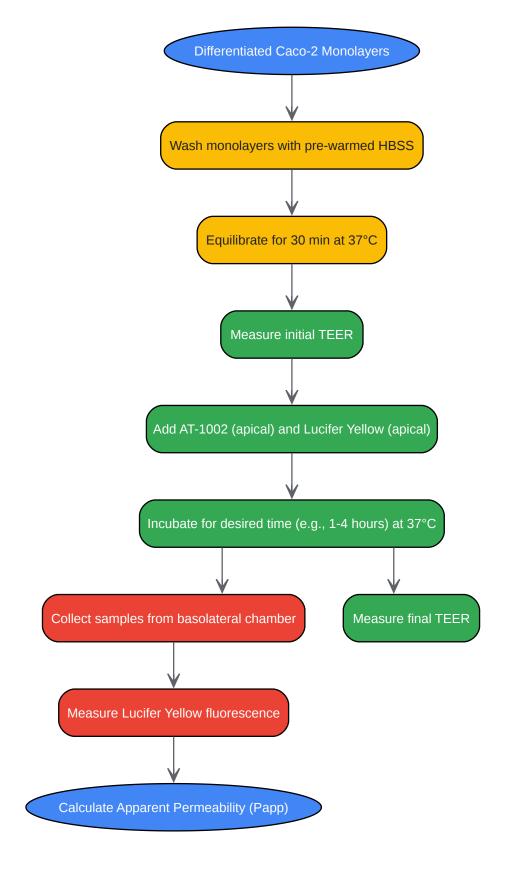












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